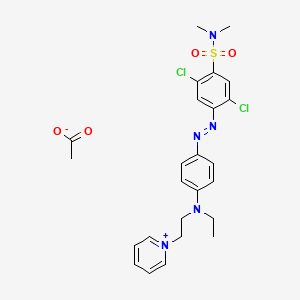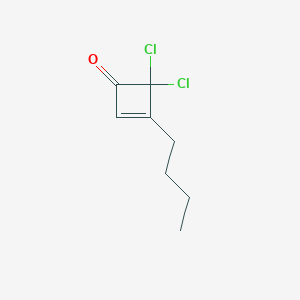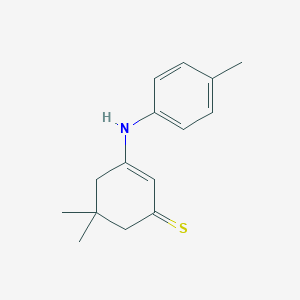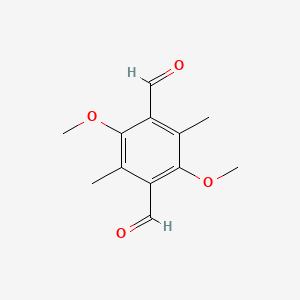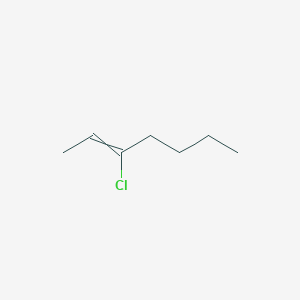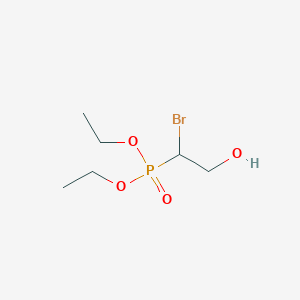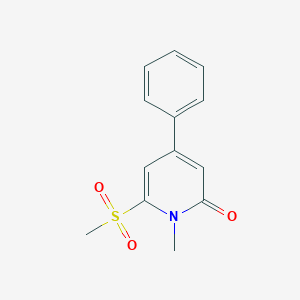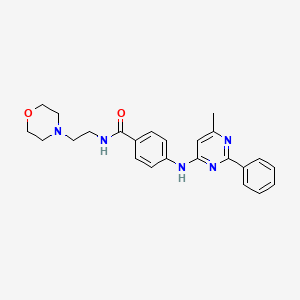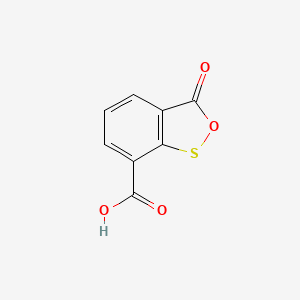![molecular formula C11H22OSn B14477161 Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane CAS No. 65286-68-2](/img/structure/B14477161.png)
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a trimethylstannane group attached to a propyl chain, which is further connected to an oxirane ring with a prop-2-en-1-yl substituent. The unique structure of this compound makes it of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane typically involves the reaction of trimethyltin chloride with an appropriate alkene or epoxide precursor. One common method is the reaction of trimethyltin chloride with 3-(prop-2-en-1-yl)oxirane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the alkene or epoxide precursor, followed by its reaction with trimethyltin chloride under controlled conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, typically under mild conditions with the presence of a catalyst.
Major Products Formed
Oxidation: Formation of organotin oxides or tin dioxide.
Reduction: Formation of organotin hydrides.
Substitution: Formation of new organotin compounds with different functional groups.
科学研究应用
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The oxirane ring is particularly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new covalent bonds. The trimethylstannane group can also participate in coordination chemistry, forming complexes with metal ions or other ligands.
相似化合物的比较
Similar Compounds
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane: Similar structure but with ethyl groups instead of methyl groups.
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}silane: Similar structure but with a silicon atom instead of a tin atom.
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}germane: Similar structure but with a germanium atom instead of a tin atom.
Uniqueness
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. The tin atom can engage in different types of coordination chemistry and redox reactions, making this compound particularly versatile in various applications.
属性
CAS 编号 |
65286-68-2 |
|---|---|
分子式 |
C11H22OSn |
分子量 |
289.00 g/mol |
IUPAC 名称 |
trimethyl-[3-(2-prop-2-enyloxiran-2-yl)propyl]stannane |
InChI |
InChI=1S/C8H13O.3CH3.Sn/c1-3-5-8(6-4-2)7-9-8;;;;/h3H,1-2,4-7H2;3*1H3; |
InChI 键 |
NSYUMTAKCDRJEJ-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)CCCC1(CO1)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)

![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)

